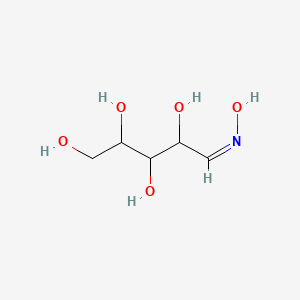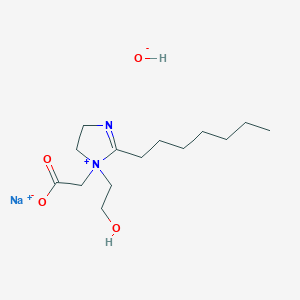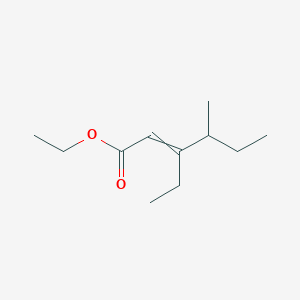![molecular formula C14H13IO4 B14172391 2-(Furan-2-yl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane CAS No. 923594-97-2](/img/structure/B14172391.png)
2-(Furan-2-yl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-2-yl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane is an organic compound that features a furan ring, an iodophenoxy group, and a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Iodophenoxy Group: This step involves the reaction of a phenol derivative with iodine in the presence of a suitable oxidizing agent.
Formation of the Dioxolane Ring: The dioxolane ring is formed by the reaction of a diol with an aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various furan derivatives.
Reduction: The iodophenoxy group can be reduced to form phenoxy derivatives.
Substitution: The iodine atom in the iodophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Reduced phenoxy derivatives.
Substitution: Substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Furan-2-yl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved would vary based on the target and the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Furan-2-yl)-2-[(2-bromophenoxy)methyl]-1,3-dioxolane
- 2-(Furan-2-yl)-2-[(2-chlorophenoxy)methyl]-1,3-dioxolane
- 2-(Furan-2-yl)-2-[(2-fluorophenoxy)methyl]-1,3-dioxolane
Uniqueness
2-(Furan-2-yl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane is unique due to the presence of the iodine atom, which can influence its reactivity and interactions compared to its bromine, chlorine, and fluorine analogs. The iodine atom can also affect the compound’s physical properties, such as its melting point and solubility.
Propiedades
Número CAS |
923594-97-2 |
|---|---|
Fórmula molecular |
C14H13IO4 |
Peso molecular |
372.15 g/mol |
Nombre IUPAC |
2-(furan-2-yl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C14H13IO4/c15-11-4-1-2-5-12(11)17-10-14(18-8-9-19-14)13-6-3-7-16-13/h1-7H,8-10H2 |
Clave InChI |
LXDVVSGUPQUOCB-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)(COC2=CC=CC=C2I)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-chloro-1-(phenylsulfonyl)-, ethyl ester](/img/structure/B14172317.png)
![(2-Methylpyrazolo[1,5-A]pyrimidin-3-YL)methanol](/img/structure/B14172327.png)

![Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one](/img/structure/B14172337.png)


![N-cyclohexyl-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B14172354.png)
![2-[2-[3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl (E)-octadec-9-enoate](/img/structure/B14172359.png)
![(2R)-1-Cyano-3-[(2,4,6-trimethylphenyl)methoxy]propan-2-yl acetate](/img/structure/B14172361.png)

![2-Methoxy-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B14172366.png)


